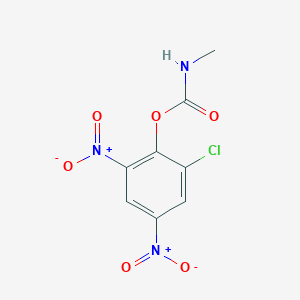
2-Chloro-4,6-dinitrophenyl methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,6-dinitrophenyl methylcarbamate is an organic compound with the molecular formula C8H6ClN3O6. It is a derivative of phenylcarbamate and is characterized by the presence of chloro and dinitro functional groups on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dinitrophenyl methylcarbamate typically involves the reaction of 2-chloro-4,6-dinitrophenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Nitration: The nitration of 2-chlorophenol to form 2-chloro-4,6-dinitrophenol.
Carbamoylation: The reaction of 2-chloro-4,6-dinitrophenol with methyl isocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dinitrophenyl methylcarbamate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: Formation of 2-chloro-4,6-diaminophenyl methylcarbamate.
Substitution: Formation of various substituted phenylcarbamates depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4,6-dinitrophenyl methylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: Studied for its potential use in the development of pharmaceuticals and as a model compound in drug discovery.
Industry: Utilized in the manufacture of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dinitrophenyl methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit enzyme activities by binding to the active sites, thereby blocking the catalytic function. The presence of chloro and nitro groups enhances its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-nitrophenyl methylcarbamate
- 2,4-Dinitrophenyl methylcarbamate
- 2,6-Dimethylphenyl methylcarbamate
Uniqueness
2-Chloro-4,6-dinitrophenyl methylcarbamate is unique due to the presence of both chloro and dinitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
2486-28-4 |
|---|---|
Molecular Formula |
C8H6ClN3O6 |
Molecular Weight |
275.60 g/mol |
IUPAC Name |
(2-chloro-4,6-dinitrophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H6ClN3O6/c1-10-8(13)18-7-5(9)2-4(11(14)15)3-6(7)12(16)17/h2-3H,1H3,(H,10,13) |
InChI Key |
ULNRRCXNEFQOQS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=C(C=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


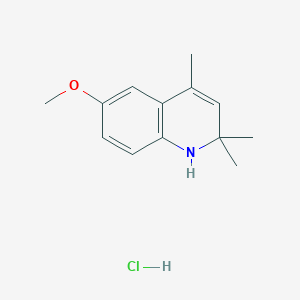

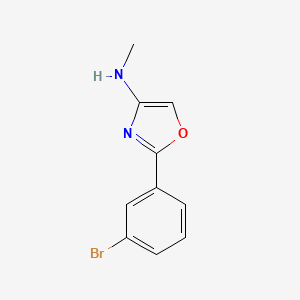
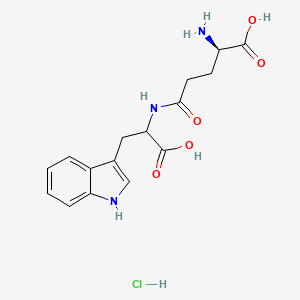

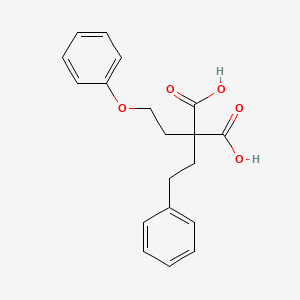
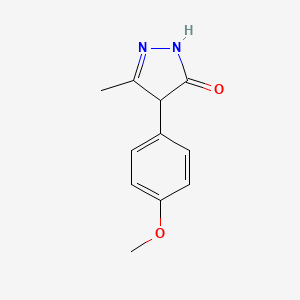
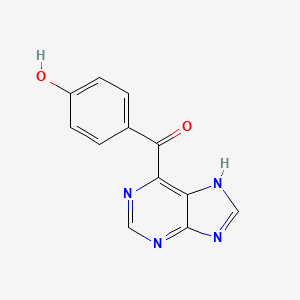
![4-Hydroxy-2,9-dimethyl-1,3,4,6,7,8-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14004510.png)

![3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14004521.png)
![(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14004526.png)
![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)

